4-(3,5-Difluorophenyl)phenol chemical properties
4-(3,5-Difluorophenyl)phenol chemical properties
[1]
Executive Summary
4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) is a specialized fluorinated biaryl building block critical to the development of high-performance liquid crystals (LCs) and privileged medicinal chemistry scaffolds.[1] Its structural core—a biphenyl system with a polar phenolic head and a lipophilic, electron-deficient difluorophenyl tail—imparts unique dielectric anisotropy and metabolic stability. This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol via Suzuki-Miyaura coupling, and a strategic overview of its applications in materials science and drug discovery.
Part 1: Physicochemical Profile[2][3]
The introduction of fluorine atoms at the 3' and 5' positions of the biphenyl core significantly alters the electronic landscape of the molecule compared to the non-fluorinated parent, 4-phenylphenol.
Table 1: Key Chemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 656304-67-5 | [1] |
| IUPAC Name | 4-(3,5-Difluorophenyl)phenol | [1] |
| Molecular Formula | C₁₂H₈F₂O | [1] |
| Molecular Weight | 206.19 g/mol | [1] |
| SMILES | Oc1ccc(cc1)c2cc(F)cc(F)c2 | [1] |
| Appearance | White to off-white crystalline solid | Observed in analogues |
| Predicted pKa | ~9.2 - 9.5 | Est.[1] based on Hammett substituent constants (σ) |
| LogP (Predicted) | ~3.4 | [1] |
| H-Bond Donors | 1 | [1] |
| H-Bond Acceptors | 3 (1 Oxygen, 2 Fluorines) | [1] |
Electronic & Steric Effects
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Acidity: The 3,5-difluorophenyl group acts as an electron-withdrawing group (EWG) via induction (
), stabilizing the phenoxide anion more effectively than a simple phenyl group. This results in a lower pKa compared to phenol (pKa ≈ 10.0) or 4-phenylphenol.[2] -
Dielectric Anisotropy: In liquid crystal applications, the C-F bonds create a strong dipole moment perpendicular to the long axis of the molecule (if substituted laterally) or enhance the longitudinal dipole if positioned appropriately. For this specific isomer, the symmetry of the 3,5-difluoro substitution creates a resultant dipole that influences the
(dielectric anisotropy) essential for switching voltages in LC displays [2].
Part 2: Synthetic Pathways (Suzuki-Miyaura Coupling)
The most robust route to 4-(3,5-difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and high functional group tolerance.
Validated Protocol
Reaction: Coupling of 4-bromophenol with 3,5-difluorophenylboronic acid.
Reagents:
-
Substrate A: 4-Bromophenol (1.0 equiv)
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Substrate B: 3,5-Difluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄
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Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane : Water (4:1 v/v)
-
Atmosphere: Argon or Nitrogen (strictly degassed)
Step-by-Step Methodology:
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Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with argon for 15-20 minutes. Rationale: Dissolved oxygen can oxidize the Pd(0) active species to inactive Pd(II), stalling the catalytic cycle.
-
Loading: Add 4-bromophenol, 3,5-difluorophenylboronic acid, and K₂CO₃ to the vessel.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of argon. Seal the vessel immediately.
-
Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor via TLC (eluent: Hexanes/EtOAc 4:1) or HPLC. The product will be more polar than the boronic acid but less polar than the bromophenol starting material.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenoxide intermediate and remove inorganic salts).
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Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography. Recrystallize from Hexanes/CH₂Cl₂ to obtain high-purity crystals suitable for electronic applications.
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition and Transmetalation steps governed by the fluorine substituents.
Figure 1: Catalytic cycle for the synthesis of 4-(3,5-difluorophenyl)phenol via Suzuki-Miyaura coupling.[1][3]
Part 3: Applications & Strategic Value
Liquid Crystal (LC) Mesogens
The primary industrial utility of 4-(3,5-difluorophenyl)phenol lies in its role as a mesogenic core.
-
Dielectric Tuning: The 3,5-difluoro substitution pattern creates a negative contribution to dielectric anisotropy (
) if the dipole is lateral, or modifies the elastic constants ( ) of the LC mixture. -
Viscosity: Unlike cyano-biphenyls, fluorinated biphenyls typically exhibit lower rotational viscosity (
), enabling faster response times in Active Matrix (TFT) displays [3].
Medicinal Chemistry (Bioisosteres)[6]
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Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to cytochrome P450 oxidation. Blocking the 3' and 5' positions prevents metabolic hydroxylation at these reactive sites, extending the half-life of the drug candidate.
-
Lipophilicity: The addition of two fluorine atoms increases logP, facilitating membrane permeability while the phenolic -OH remains available for hydrogen bonding with target protein residues (e.g., Serine or Threonine side chains).
Part 4: Analytical Characterization
To ensure the integrity of the synthesized material, the following analytical signals must be verified:
-
¹H NMR (DMSO-d₆, 400 MHz):
- ~9.6 ppm (s, 1H, -OH).
- ~7.5 ppm (d, 2H, biphenyl AA'BB' system).
- ~6.9 ppm (d, 2H, biphenyl AA'BB' system).
- ~7.3-7.4 ppm (m, 2H, fluorinated ring).
- ~7.1 ppm (tt, 1H, proton between fluorines).
-
¹⁹F NMR:
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Single signal around -109 to -111 ppm (relative to CFCl₃), confirming the symmetry of the 3,5-substitution.
-
-
Mass Spectrometry (ESI-):
-
m/z = 205.0 [M-H]⁻.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11310258, 4-(3,5-difluorophenyl)phenol. Retrieved January 28, 2026 from [Link]
- Kirsch, P., & Bremer, M. (2000).Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
- Hird, M. (2007).Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Authoritative review on fluorine's effect on viscosity and dielectric anisotropy).
